N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Description
N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
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Biological Activity
N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimalarial drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C20H17FN4O2S
- Molecular Weight : 396.4 g/mol
- CAS Number : 1251577-45-3
Biological Activity Overview
This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have been investigated for various biological activities including antimalarial, antibacterial, and anti-inflammatory properties. The following sections detail specific activities and findings related to this compound.
Antimalarial Activity
Recent studies have focused on the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine derivatives.
In Vitro Studies
A study conducted by Karpina et al. (2020) synthesized a library of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. The following table summarizes key findings:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Inhibition of falcipain-2 |
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Inhibition of falcipain-2 |
These compounds were identified as promising candidates for further development due to their potent inhibitory effects on falcipain-2, a cysteine protease crucial for the malaria parasite's lifecycle.
The mechanism through which this compound exerts its antimalarial effects primarily involves the inhibition of falcipain-2. This enzyme is responsible for degrading human hemoglobin in the parasite's food vacuole during the trophozoite stage. Inhibition leads to starvation and death of the parasite.
Broader Pharmacological Activities
Beyond its antimalarial properties, compounds within this class have shown potential in other therapeutic areas:
- Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.
- CNS Activity : Certain triazolopyridines exhibit anxiolytic and antipsychotic effects.
Case Studies and Research Findings
Research has indicated that modifications to the triazolo[4,3-a]pyridine scaffold can enhance biological activity. For example:
- Study on Structural Variations : A comparative study found that substituting different phenyl groups significantly affected both potency and selectivity for target enzymes.
- In Vivo Studies : Preliminary animal studies have suggested that certain derivatives not only inhibit malaria effectively but also exhibit favorable pharmacokinetic profiles.
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)12-25(18-8-4-7-17(21)11-18)28(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTNKLPJBAWYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.